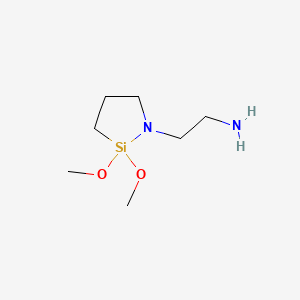
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C6H15NO2Si It is a member of the azasilolidine family, characterized by the presence of a silicon atom within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine typically involves the reaction of aminoacetaldehyde dimethyl acetal with a silicon-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the azasilolidine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger reaction vessels and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability. Purification steps, such as distillation and crystallization, are employed to isolate the compound from reaction by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols are used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized azasilolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including surfactants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The silicon atom within the azasilolidine ring can form stable complexes with various biomolecules, influencing their activity and function. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one: This compound shares a similar structure but contains a piperidine ring instead of an azasilolidine ring.
2-(piperazin-1-yl)ethan-1-ol: Another related compound with a piperazine ring and an ethanol group.
Uniqueness
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine is unique due to the presence of the silicon atom within the azasilolidine ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
618914-51-5 |
|---|---|
Molekularformel |
C7H18N2O2Si |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
2-(2,2-dimethoxyazasilolidin-1-yl)ethanamine |
InChI |
InChI=1S/C7H18N2O2Si/c1-10-12(11-2)7-3-5-9(12)6-4-8/h3-8H2,1-2H3 |
InChI-Schlüssel |
TZBLRTMGLVRDRL-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si]1(CCCN1CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


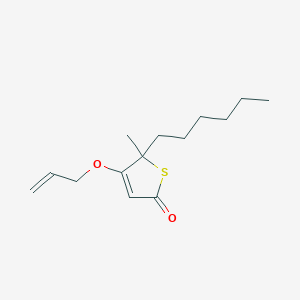
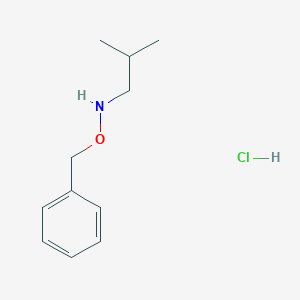
![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
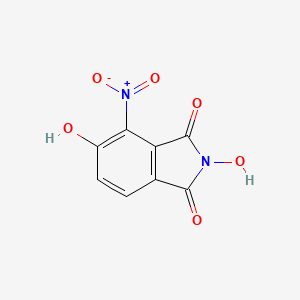
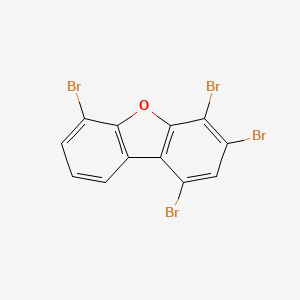
![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
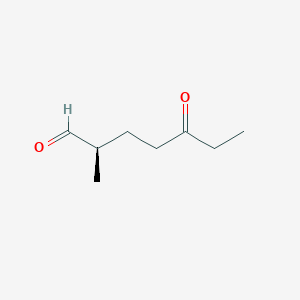
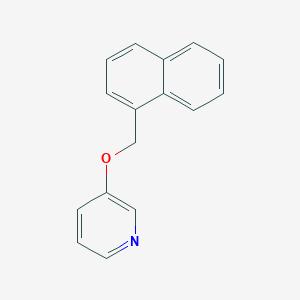

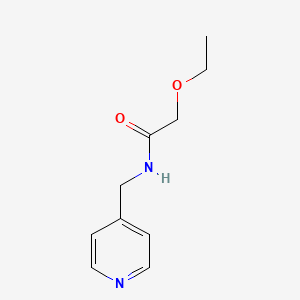
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)


![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
